Welcome to the BenchChem Online Store!
molecular formula C11H20O2 B1654782 Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)- CAS No. 27334-43-6

Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)-

Cat. No. B1654782
M. Wt: 184.27 g/mol
InChI Key: NPRFVBVVQXZPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04283420

Procedure details

BuOK in 300 cm3 of anhydrous dimethylsulfoxide and 15.5 g of ethyl 1-tert-butyl-cyclohexyl-carboxylate were heated for 7 hours at 110° C. The mixture was then poured on ice. By acidification with dilute HCl the tert-butyl-cyclohexyl-carboxylic acid was precipitated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 1-tert-butyl-cyclohexyl-carboxylate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[K])CCC.[C:7]([C:11]1([C:17]([O:19]CC)=[O:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)([CH3:10])([CH3:9])[CH3:8]>CS(C)=O>[C:7]([C:11]1([C:17]([OH:19])=[O:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1)([CH3:10])([CH3:8])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O[K]
Name
ethyl 1-tert-butyl-cyclohexyl-carboxylate
Quantity
15.5 g
Type
reactant
Smiles
C(C)(C)(C)C1(CCCCC1)C(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was then poured on ice
CUSTOM
Type
CUSTOM
Details
By acidification with dilute HCl the tert-butyl-cyclohexyl-carboxylic acid was precipitated

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1(CCCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.